molecular formula C22H25BrN2O6 B5091563 1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

Cat. No.: B5091563
M. Wt: 493.3 g/mol
InChI Key: KWZKGBXATYAEAJ-UHFFFAOYSA-N
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Description

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 1-(4-bromobenzyl)piperazine. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. Additionally, the bromophenyl and methylphenoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)piperazine: Shares the piperazine and bromophenyl groups but lacks the methylphenoxy group.

    2-(3-Methylphenoxy)acetyl chloride: Contains the methylphenoxy group but lacks the piperazine and bromophenyl groups.

Uniqueness

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKGBXATYAEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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